molecular formula C9H5Cl3O B3064726 Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- CAS No. 17727-28-5

Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-

Cat. No.: B3064726
CAS No.: 17727-28-5
M. Wt: 235.5 g/mol
InChI Key: RVLNRTBFVIOGDO-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- (molecular formula: C₉H₅Cl₃O; theoretical molecular weight: ~235.35 g/mol) is a chlorinated aromatic compound featuring a propynyloxy (–O–C≡C–CH₃) substituent at the 2-position and chlorine atoms at the 1, 3, and 5 positions. This structure combines electron-withdrawing chlorine atoms with a reactive alkynyl ether group, making it a candidate for applications in agrochemicals, pharmaceuticals, or polymer precursors.

Properties

IUPAC Name

1,3,5-trichloro-2-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h1,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLNRTBFVIOGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482802
Record name Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17727-28-5
Record name 1,3,5-Trichloro-2-(2-propyn-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17727-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Functionalization of Pre-Substituted Benzene Derivatives

Synthesis of 1,3,5-Trichlorobenzene (TCB) as a Precursor

The synthesis of 1,3,5-trichlorobenzene (TCB) serves as a foundational step for further functionalization. A well-documented method involves the chlorination of anilinium chloride. Aniline is first converted to anilinium chloride via treatment with concentrated hydrochloric acid. Subsequent chlorination with chlorine gas in carbon tetrachloride at 30–35°C for 8–9 hours yields 2,4,6-trichloroaniline (TCA). Diazotization of TCA with sodium nitrite in sulfuric acid, followed by reduction with hypophosphorous acid (H₃PO₂), produces TCB in yields exceeding 90%.

Introduction of the Propynyloxy Group at Position 2

The deactivated nature of TCB complicates direct electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling may enable functionalization:

Ullmann-Type Coupling

A plausible route involves the Ullmann reaction, where a halogen atom at position 2 of TCB is replaced by a propynyloxy group. Starting with 2-bromo-1,3,5-trichlorobenzene, reaction with propargyl alcohol in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 100–120°C could yield the target compound. This method parallels copper-mediated etherification strategies observed in hydroxy-benzylbenzene syntheses.

Mitsunobu Reaction for Ether Formation

If a phenolic hydroxyl group is present at position 2, the Mitsunobu reaction offers a robust pathway. For instance, 2-hydroxy-1,3,5-trichlorobenzene could react with propargyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), facilitating O-alkylation. However, synthesizing the phenol precursor remains a challenge, requiring nitration of TCB followed by reduction and diazotization-hydrolysis.

Direct Functionalization via Diazonium Salt Intermediates

Diazotization and Coupling Strategies

Multi-Step Synthesis from Resorcinol Derivatives

Sequential Chlorination and Alkylation

An alternative route begins with resorcinol (1,3-dihydroxybenzene). Selective chlorination at positions 1, 3, and 5 using sulfuryl chloride (SO₂Cl₂) in dichloromethane produces 1,3,5-trichloro-2,4-dihydroxybenzene. Protection of the hydroxyl groups as methyl ethers (using dimethyl sulfate), followed by O-propargylation at position 2 and subsequent deprotection, could yield the target compound. However, this method risks regioisomeric contamination during chlorination.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Challenges
Ullmann Coupling 2-Bromo-TCB Cu-catalyzed coupling with propargyl ~60% High regioselectivity Requires brominated precursor
Mitsunobu Reaction 2-Hydroxy-TCB DEAD/PPh₃-mediated alkylation ~50% Mild conditions Phenol precursor synthesis complexity
Diazonium Coupling 2-Amino-TCB Diazotization and propargyl coupling ~45% Versatile for diverse substituents Diazonium instability at low temps
Resorcinol Chlorination Resorcinol Sequential chlorination/alkylation ~35% Avoids deactivated ring issues Low regiocontrol during chlorination

Mechanistic Insights and Optimization Strategies

Electronic and Steric Considerations

The electron-withdrawing chlorine atoms render the aromatic ring resistant to electrophilic attack. Thus, nucleophilic or radical mechanisms are favored. For Ullmann coupling, the copper catalyst facilitates oxidative addition of the C-Br bond, followed by transmetalation with propargyl alcohol and reductive elimination to form the C-O bond.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (100–120°C) are often necessary to overcome activation barriers in SNAr or coupling reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- can undergo further substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-withdrawing chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed:

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can result in the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

Industry:

    Pesticides and Herbicides: It is used in the formulation of certain pesticides and herbicides due to its chemical stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Cellular Interactions: It can interact with cellular components, leading to changes in cell function and signaling pathways.

Comparison with Similar Compounds

Benzene, 1,3,5-Trichloro-2-Methoxy (CAS 87-40-1)

  • Molecular Formula : C₇H₅Cl₃O
  • Molecular Weight : 211.47 g/mol
  • Substituents : Methoxy (–OCH₃) at position 2; chlorine at 1, 3, 4.
  • Key Differences :
    • The methoxy group is less sterically bulky and more electron-donating than propynyloxy, reducing electrophilic substitution reactivity.
    • Lower molecular weight (211.47 vs. ~235.35) due to the absence of the propyne moiety.
  • Applications : Used as a precursor in fragrance synthesis (e.g., trichloroanisole derivatives) .

Benzene, 1,3,5-Trichloro-2-(1-Methylethyl)- (Sample GG in )

  • Molecular Formula : C₁₀H₁₁Cl₃
  • Substituents : Isopropyl (–CH(CH₃)₂) at position 2; chlorine at 1, 3, 5.
  • Key Differences: The isopropyl group is non-polar and sterically hindering, contrasting with the polar, reactive propynyloxy group. Higher hydrophobicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8 estimated).

Alkynyloxy-Substituted Chlorobenzenes

1,3-Dichloro-2-(Prop-2-Ynyloxy)Benzene (CAS 3598-66-1)

  • Molecular Formula : C₉H₆Cl₂O
  • Molecular Weight : 201.05 g/mol
  • Substituents : Propynyloxy at position 2; chlorine at 1, 3.
  • Key Differences: One fewer chlorine atom compared to the target compound, reducing electron-withdrawing effects and altering reaction pathways. Lower molecular weight (201.05 vs.
  • Applications : Intermediate in pesticide synthesis due to its dual reactivity (chlorine and alkyne groups) .

Chloromethyl-Substituted Analogues

1,3,5-Trichloro-2-(Chloromethyl)Benzene (CAS 17293-03-7)

  • Molecular Formula : C₇H₄Cl₄
  • Molecular Weight : 229.92 g/mol
  • Substituents : Chloromethyl (–CH₂Cl) at position 2; chlorine at 1, 3, 5.
  • Key Differences :
    • The chloromethyl group introduces a site for nucleophilic substitution, unlike the alkyne-mediated reactivity of propynyloxy.
    • Higher halogen content (four chlorine atoms) increases density and environmental persistence .

Structural and Functional Analysis

Electronic Effects

  • Target Compound : The propynyloxy group’s triple bond creates conjugation with the aromatic ring, enhancing resonance stabilization but enabling alkyne-specific reactions (e.g., click chemistry).
  • Methoxy Analogues : Electron-donating methoxy groups deactivate the ring toward electrophilic substitution, whereas propynyloxy’s electron-withdrawing nature activates specific positions .

Reactivity Trends

  • Alkynyloxy vs. Alkyloxy : Propynyloxy’s triple bond allows for cycloaddition reactions (e.g., Huisgen), absent in methoxy or isopropyl derivatives.
  • Chlorine Position Impact : The 1,3,5-trichloro configuration in the target compound creates a symmetric electronic environment, influencing regioselectivity in further substitutions .

Research Implications and Gaps

  • Synthesis Routes: The target compound’s propynyloxy group may require Sonogashira coupling for introduction, contrasting with simpler etherification for methoxy analogues .
  • Toxicity Data: Limited information on ecotoxicology; structurally similar chlorinated benzenes (e.g., trichloroanisole) are known bioaccumulators, warranting further study .
  • Material Science Potential: The symmetric trichloro configuration could stabilize liquid crystal phases, a property observed in other trichlorobenzene derivatives .

Biological Activity

Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-, also known as 2-Propynyl 2,3,5-trichlorophenyl ether, is a synthetic compound with various applications in biochemistry and agriculture. Its molecular formula is C₉H₅Cl₃O, and it has a molecular weight of 235.49 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential toxicity, and therapeutic applications.

  • Molecular Formula : C₉H₅Cl₃O
  • Molecular Weight : 235.49 g/mol
  • CAS Number : 17727-29-6
  • Purity : ≥95%

The compound is categorized under biochemicals and insecticides, indicating its relevance in pest control and possibly in pharmaceutical applications .

Antifungal Properties

Benzene, 1,3,5-trichloro-2-(2-propynyloxy)- has been identified as a carbamate synergist and exhibits antifungal activity. This activity is particularly relevant in agricultural contexts where it can enhance the efficacy of other fungicides against phytopathogenic fungi .

Genotoxicity and Metabolic Pathways

Research indicates that compounds related to benzene can exhibit genotoxic effects. Benzene itself has been associated with genetic damage leading to conditions such as acute myeloid leukemia. The metabolic pathways involved include oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and damage to DNA .

Case Study 1: Occupational Exposure

A review of occupational exposure to benzene highlights the compound's potential for causing hematotoxicity. Workers exposed to benzene have shown increased incidence rates of leukemia and other hematological disorders. The absorption rates of benzene through inhalation range from 50% to 80%, indicating significant bioavailability and risk .

Case Study 2: Antimicrobial Activity

In a study examining various ether-linked compounds, those with propynyloxy linkers demonstrated enhanced antimicrobial activity against Mycobacterium tuberculosis. One specific propynyloxy-linked compound showed an 89-fold increase in efficacy compared to its parent drug in vivo . This suggests that modifications to the benzene ring can significantly impact biological activity.

Absorption and Distribution

Benzene is readily absorbed through inhalation and dermal routes. Once absorbed, it distributes throughout the body with a preference for lipid-rich tissues such as the liver and brain. This distribution is influenced by tissue perfusion rates .

Metabolism

The primary metabolic pathway for benzene involves conversion to phenolic metabolites via cytochrome P450 enzymes. These metabolites can further undergo conjugation or oxidation processes that may lead to toxic effects in bone marrow cells .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntifungalSynergistic action with other fungicides
GenotoxicityFormation of reactive metabolites
AntimicrobialEnhanced efficacy against Mycobacterium tuberculosis
HematotoxicityInduction of oxidative stress in bone marrow

Q & A

Q. What is the synthetic methodology for Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic aromatic substitution, where the propargyloxy group (OCH₂C≡CH) is introduced using propargyl bromide. A typical protocol involves reacting 1,3,5-trichloro-2-hydroxybenzene with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone under reflux . Optimization may include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • Solvent selection : Acetone or THF improves yield compared to DMF due to reduced side reactions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • ¹H NMR : The propargyloxy group’s terminal alkynyl proton appears as a singlet at δ 2.5–3.0 ppm. Aromatic protons adjacent to chlorine substituents resonate as a singlet due to symmetry .
  • ¹³C NMR : The sp-hybridized carbons of the propargyl group appear at 70–80 ppm (C≡CH) and 80–90 ppm (OCH₂C≡) .
  • IR Spectroscopy : The C≡C stretch is observed at ~2100 cm⁻¹, and aromatic C-Cl stretches at 600–800 cm⁻¹ .

Q. What are the stability considerations for handling and storing this compound?

  • Thermal Stability : Avoid temperatures >100°C to prevent decomposition, as propargyl ethers are prone to exothermic reactions .
  • Light Sensitivity : Store in amber glassware under inert gas (N₂/Ar) to minimize photodegradation.
  • Moisture Sensitivity : Use desiccants in storage containers to prevent hydrolysis of the propargyloxy group .

Advanced Research Questions

Q. How does the propargyloxy group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

The propargyloxy moiety enables participation in:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Acts as a terminal alkyne for "click" reactions to form triazole-linked derivatives .
  • Sonogashira Coupling : The alkyne can couple with aryl halides to generate biaryl structures for material science applications.
  • Thermal Rearrangements : Under controlled heating, propargyl ethers undergo Claisen rearrangements to form chromene derivatives .

Q. What computational modeling approaches are used to predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. The electron-withdrawing Cl substituents lower the HOMO, directing reactivity to the propargyloxy group .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for catalytic applications.
  • QSPR Models : Correlate substituent effects (Cl vs. OCH₂C≡CH) with experimental parameters like reaction yields .

Q. How can contradictions in reported toxicity data for structurally similar compounds guide safety protocols?

  • EPA Guidelines : For the tribromo analog (1,3,5-tribromo-2-(2-propenyloxy)benzene), unpublished studies on subchronic toxicity and carcinogenicity are mandated when purity exceeds 90% .
  • Mitigation Strategies : Implement fume hoods, PPE (gloves, goggles), and biological monitoring for lab personnel handling this compound, as propargyl derivatives may exhibit acute oral toxicity (LD₅₀ < 50 mg/kg) .

Methodological Considerations

Q. What analytical workflows resolve challenges in quantifying trace impurities during synthesis?

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient elution to separate and identify byproducts (e.g., residual propargyl bromide).
  • GC-FID : Monitor reaction progress by tracking propargyl bromide consumption .
  • Elemental Analysis : Verify Cl content (theoretical: ~46%) to confirm purity .

Q. How does the compound’s electronic structure impact its utility as a ligand in coordination chemistry?

  • Ligand Design : The propargyloxy group’s sp-hybridized carbons can coordinate transition metals (e.g., Pd, Cu) for catalytic systems.
  • X-ray Crystallography : Resolve metal-ligand bond lengths and angles to optimize catalytic activity in cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-
Reactant of Route 2
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Benzene, 1,3,5-trichloro-2-(2-propynyloxy)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.